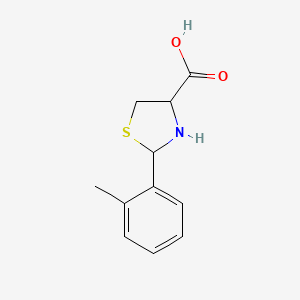

2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid: is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 2-methylphenyl group attached to the thiazolidine ring, which imparts unique chemical and physical properties.

作用機序

Target of Action

Similar compounds, such as tolfenamic acid, are known to target cyclooxygenase enzymes (cox-1 and cox-2), which play a crucial role in the inflammatory response .

Mode of Action

Based on its structural similarity to other anthranilic acid derivatives, it may interact with its targets through a mechanism involving nucleophilic substitution or oxidation .

Biochemical Pathways

Similar compounds have been shown to affect pathways involving the formation of prostaglandins, which are key mediators of inflammation .

Pharmacokinetics

Similar compounds have been shown to exhibit strain differences in pharmacokinetics, suggesting that genetic factors may influence the bioavailability of these compounds .

Result of Action

Similar compounds have been shown to inhibit the growth of cancer cells in the pancreas, sigmoid colon, and rectum .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. For instance, the presence of oxidizing and chlorinating factors can lead to the formation of transformation/degradation products with different properties than the parent compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-methylbenzaldehyde with cysteine in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

化学反応の分析

Types of Reactions: 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different substituents.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

科学的研究の応用

Chemistry: 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiazolidine derivatives, which are valuable in various chemical reactions and processes.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and other advanced materials.

類似化合物との比較

2-Phenyl-1,3-thiazolidine-4-carboxylic acid: Similar structure but lacks the methyl group on the phenyl ring.

2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid: Similar structure with the methyl group at the para position on the phenyl ring.

2-(2-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness: 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the 2-methylphenyl group, which influences its chemical reactivity and biological activity. The position and nature of the substituent on the phenyl ring can significantly affect the compound’s properties, making it distinct from other similar thiazolidine derivatives.

生物活性

2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid (MTCA) is a compound of interest due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article synthesizes current research findings to provide a detailed overview of the biological activity associated with MTCA.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃NO₂S

- Molecular Weight : 223.30 g/mol

- CAS Number : 342608-38-2

- MDL Number : MFCD00112828

MTCA features a thiazolidine core, which is known for its diverse biological activities. The presence of the methylphenyl group contributes to its structural diversity and potential reactivity.

Antioxidant Activity

Research has indicated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, studies have shown that various thiazolidine-4-one derivatives outperform traditional antioxidants like ibuprofen in radical scavenging assays. The antioxidant potential is attributed to the thiazolidine ring's ability to stabilize free radicals .

Table 1: Antioxidant Activity Comparison

| Compound | EC₅₀ (µM) | Comparison to Ibuprofen |

|---|---|---|

| MTCA | 70.04 | 11 times more active |

| Ibuprofen | 773.67 | - |

| Vitamin E (control) | N/A | Reference standard |

Anticancer Activity

MTCA has been evaluated for its antiproliferative effects against various cancer cell lines. A study focusing on thiazolidine derivatives found that compounds similar to MTCA exhibited selective growth inhibition against melanoma and prostate cancer cells. Notably, one derivative demonstrated a significant reduction in tumor growth in vivo in nude mice models, outperforming conventional chemotherapeutic agents like dacarbazine .

Case Study: Melanoma Inhibition

- Compound Tested : MTCA derivative

- Cell Lines : B16-F1, A375, WM-164

- In Vivo Model : Nude mice with A375 tumors

- Dosage : 10 mg/kg

- Results : Significant tumor growth inhibition observed.

The biological activity of MTCA can be attributed to its ability to modulate key cellular pathways involved in oxidative stress and apoptosis. The thiazolidine structure facilitates interactions with cellular thiols, enhancing the compound's protective effects against oxidative damage .

Antimicrobial Activity

Emerging evidence suggests that MTCA and its derivatives possess antimicrobial properties. Studies have indicated that certain thiazolidine compounds can inhibit the growth of various bacterial strains, contributing to their potential as therapeutic agents in infectious diseases .

Future Directions and Research Implications

Given the promising biological activities of MTCA, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the thiazolidine core influence biological activity.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Investigating the molecular pathways through which MTCA exerts its effects.

特性

IUPAC Name |

2-(2-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-7-4-2-3-5-8(7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTWUCKRQBPLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。